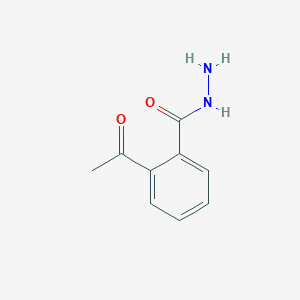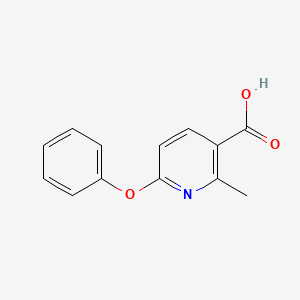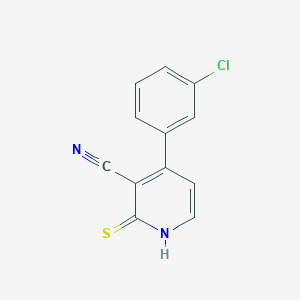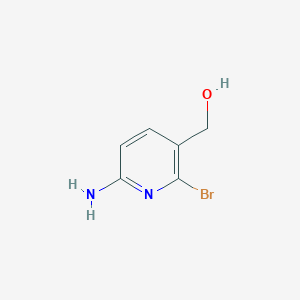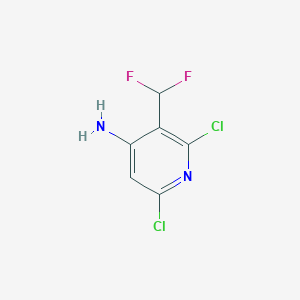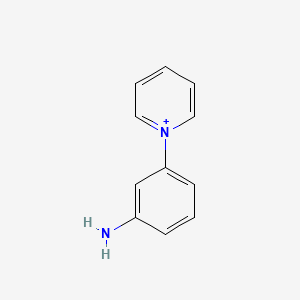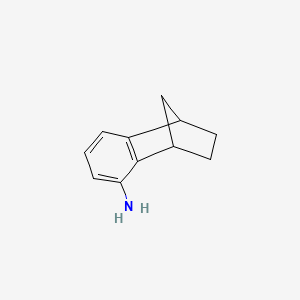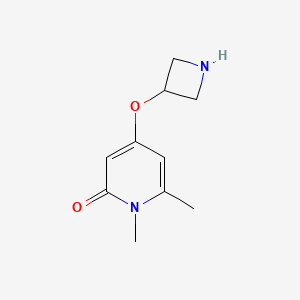
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core substituted with an azetidin-3-yloxy group and two methyl groups, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpyridine and suitable reagents.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with the pyridinone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.
Scientific Research Applications
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a probe for investigating biological processes, including enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical products, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yloxy)aniline
- 4-(azetidin-3-yloxy)-1H-indole
- 2-(azetidin-3-yloxy)-1H-indole
Uniqueness
Compared to similar compounds, 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one stands out due to its unique substitution pattern on the pyridinone core. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(4-10(13)12(7)2)14-9-5-11-6-9/h3-4,9,11H,5-6H2,1-2H3 |
InChI Key |
CDTMNAYBZJBZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
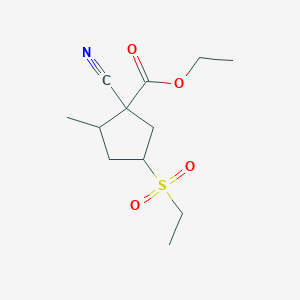
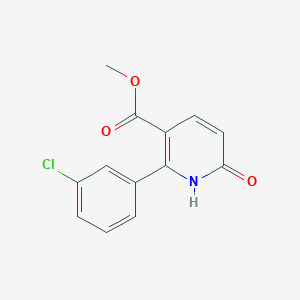
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)
![N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13020091.png)

